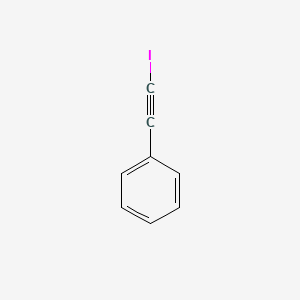

(Iodoethynyl)benzene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-iodoethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5I/c9-7-6-8-4-2-1-3-5-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHWEKIUKSUIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239329 | |

| Record name | Benzene, iodoethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-88-7 | |

| Record name | (2-Iodoethynyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, iodoethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (iodoethynyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, iodoethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Iodoethynyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Iodoethynyl)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QXP6K6ZQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Functionalization Strategies for Iodoethynyl Benzene Derivatives

Direct Iodination Approaches for Ethynylbenzenes

The direct conversion of ethynylbenzenes to their corresponding iodoalkyne derivatives is a fundamental transformation. Various methods have been developed to achieve this efficiently.

Copper-Catalyzed Iodination of Terminal Alkynes

Copper catalysis provides an effective means for the iodination of terminal alkynes like phenylacetylene (B144264). lookchem.comorganic-chemistry.org These reactions often utilize a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an iodine source. organic-chemistry.org The process is generally mild and offers good to excellent yields. organic-chemistry.org

One approach involves the treatment of a terminal alkyne with (diacetoxyiodo)benzene (B116549) and potassium iodide, catalyzed by copper(I) iodide, which proceeds under mild conditions to afford the desired 1-iodoalkyne. organic-chemistry.org Another effective system uses CuI with N-iodomorpholine, which can be generated in situ from morpholine (B109124) and iodine, to facilitate the iodination of phenylacetylene. nih.govbham.ac.uk The catalytic cycle is believed to involve the formation of a copper acetylide intermediate, which then reacts with an electrophilic iodine source. The use of a copper catalyst is crucial for the high efficiency of these reactions. nih.gov For instance, the combination of CuI/phenanthroline catalyst with an iodine oxidant has been shown to be effective. nih.gov

Table 1: Examples of Copper-Catalyzed Iodination of Phenylacetylene

| Iodine Source | Catalyst/Additives | Solvent | Yield | Reference |

| (Diacetoxyiodo)benzene/KI | CuI / Et₃N | Acetonitrile | High | organic-chemistry.org |

| N-iodomorpholine | CuI | THF | High | nih.gov |

| Iodine | CuI / phenanthroline / K₃PO₄ | 1,2-dichlorobenzene | Excellent | nih.gov |

This table is generated based on data from the text.

Utilization of Iodomorpholinium Iodide for Iodoalkyne Synthesis

N-iodomorpholinium iodide (NIMI) is a noteworthy reagent for the synthesis of iodoalkynes. rsc.org It can be generated in situ from the reaction of morpholine and molecular iodine, forming an orange solid that can be used directly. rsc.orgdiva-portal.org This reagent provides a source of electrophilic iodine for the iodination of terminal alkynes.

The reaction of phenylacetylene with pre-formed or in situ generated N-iodomorpholine or its hydroiodide salt leads to the formation of (iodoethynyl)benzene. nih.govbham.ac.ukdiva-portal.org The process is often carried out at room temperature or with gentle heating. bham.ac.ukdiva-portal.org For example, phenylacetylene can be treated with N-iodomorpholine hydroiodide in the presence of a copper(I) iodide catalyst in THF to yield this compound. nih.gov The reaction proceeds efficiently, often resulting in high yields of the desired product. bham.ac.uk

Derivatization and Extension of the this compound Core

The this compound scaffold serves as a versatile platform for constructing more complex molecules through various functionalization strategies.

Unsymmetric Dimerization and Sulfur Heterocyclization for Heterocycle Formation

This compound is a key reactant in the synthesis of heterocyclic compounds. One notable application is in the unsymmetric dimerization with terminal sugar alkynes, followed by a one-pot sulfur heterocyclization to produce thiophene (B33073) C-nucleoside analogues. rsc.org This concise and mild approach allows for the creation of structurally diverse thiophenes bearing both aromatic and sugar residues in moderate to excellent yields. rsc.org

The reaction involves the coupling of this compound with a terminal alkyne, and subsequent treatment with a sulfur source to form the thiophene ring. This methodology has been successfully applied to a range of pyranosides, furanosides, and acyclic sugars. rsc.org

Oxidative Aminocarbonylation for Alk-2-ynamide Synthesis

The iodoalkyne functionality of this compound is a precursor for the synthesis of alk-2-ynamides via palladium-catalyzed oxidative aminocarbonylation. researchgate.net This reaction involves the coupling of an iodoalkyne with an amine and carbon monoxide. The choice of the phosphine (B1218219) ligand, carbon monoxide pressure, and reaction temperature are critical for achieving high yields of the desired ynamide product. researchgate.net

Various primary and secondary amines, including amino acid methyl esters, are well-tolerated in this transformation. researchgate.net Heterogeneous catalysts, such as palladium on carbon (Pd/C), have been shown to be efficient, phosphine-free, and reusable for this type of reaction, making it applicable for synthesizing a wide array of biologically active alk-2-ynamide derivatives. researchgate.net

Table 2: Key Factors in Palladium-Catalyzed Aminocarbonylation of Iodoalkynes

| Factor | Influence | Reference |

| Phosphine Ligand | Crucial for product formation | researchgate.net |

| CO Pressure | Affects reaction efficiency | researchgate.net |

| Temperature | Influences reaction outcome | researchgate.net |

| Catalyst System | Pd/C offers a reusable, phosphine-free option | researchgate.net |

This table is generated based on data from the text.

Synthesis of Substituted this compound Analogues with Electron-Withdrawing Groups

This compound analogues featuring electron-withdrawing groups on the phenyl ring are important for various applications. These can be synthesized from appropriately substituted phenylacetylenes. For instance, 1-(iodoethynyl)-4-nitrobenzene (B12042047) can be prepared from trimethyl((4-nitrophenyl)ethynyl)silane (B1599181) by reacting it with N-iodosuccinimide (NIS) in the presence of silver nitrate. rsc.org

Similarly, other substituted (iodoethynyl)benzenes bearing groups like chloro, bromo, cyano, and trifluoromethyl have been synthesized. sioc-journal.cn The synthesis often starts with the corresponding substituted phenylacetylene, which is then iodinated. sioc-journal.cn The presence of these electron-withdrawing groups can influence the reactivity of the iodoalkyne moiety. thieme-connect.combeilstein-journals.org For example, aryl halides substituted with electron-withdrawing groups like NO₂ and CN have been used in copper and palladium-catalyzed domino reactions to form complex naphthalene (B1677914) derivatives. thieme-connect.com

Table 3: Examples of Substituted this compound Analogues

| Substituent Group | Position on Benzene (B151609) Ring | Reference |

| Nitro (NO₂) | 4 | rsc.org |

| Chloro (Cl) | 4 | sioc-journal.cn |

| Bromo (Br) | 2 | sigmaaldrich.com |

| Cyano (CN) | 4 | sioc-journal.cn |

| Trifluoromethyl (CF₃) | 4 | sioc-journal.cn |

This table is generated based on data from the text.

Preparation of Fluorosubstituted Iodophenylacetylenes

The synthesis of fluorosubstituted iodophenylacetylenes is a crucial step for various applications, including the study of halogen bonding and the development of functional materials. These compounds are typically prepared from the corresponding fluorinated terminal alkynes through direct iodination. The electron-withdrawing nature of the fluorine substituents can influence the reactivity of the alkyne and the properties of the final product.

Several methods have been developed for the efficient synthesis of these derivatives. One prominent method involves the aerobic oxidative iodination of fluorophenylacetylenes. For instance, a system employing sodium p-toluenesulfinate and potassium iodide (KI) in the presence of air provides a practical and environmentally friendly route. This method has been successfully applied to synthesize various isomers, such as 1-fluoro-3-(iodoethynyl)benzene (B15086911) and 1-fluoro-2-(iodoethynyl)benzene, in high yields. sioc-journal.cn The reaction proceeds under mild conditions and demonstrates good tolerance for the fluorine substituents. sioc-journal.cn

Another effective approach utilizes N-iodosuccinimide (NIS) as the iodine source. The activation of NIS, for example by acetic acid, allows for the direct and chemoselective iodination of terminal alkynes under metal-free conditions, affording the desired products in excellent yields. lookchem.com Systems combining potassium iodide with a copper salt, such as CuSO4, have also been reported as an efficient method for the iodination of terminal alkynes, which is applicable to fluorinated substrates. lookchem.com

These synthetic strategies have enabled the preparation of a series of fluorosubstituted iodophenylacetylenes, which were subsequently used in studies to form complexes with molecules like dimethylaminopyridine to investigate the nature and strength of N---I halogen bonds. researchgate.netacs.org The degree of fluorination and the position of the fluorine atoms on the benzene ring have been shown to correlate with the observed halogen bond distances. researchgate.net

Table 1: Synthesis of Fluorosubstituted Iodophenylacetylenes via Aerobic Oxidative Iodination sioc-journal.cn

| Starting Material | Product | Yield |

| 1-Fluoro-3-ethynylbenzene | 1-Fluoro-3-(iodoethynyl)benzene | 90% |

| 1-Fluoro-2-ethynylbenzene | 1-Fluoro-2-(iodoethynyl)benzene | 89% |

| 1-Chloro-4-ethynylbenzene | 1-Chloro-4-(iodoethynyl)benzene | 92% |

Reaction Conditions: Terminal alkyne, TolSO2Na, KI, air, room temperature.

Catalytic Systems in this compound Synthesis

The synthesis of this compound from phenylacetylene can be achieved through various methods, with catalytic systems offering advantages in terms of efficiency, selectivity, and milder reaction conditions compared to stoichiometric reagents.

A notable catalytic system involves the use of zinc iodide (ZnI2). A novel and switchable protocol has been developed where this compound can be synthesized from phenylacetylene using a reagent system of ZnI2 and tert-butyl nitrite (B80452) (TBN). In the presence of a weak base like triethylamine (B128534), the reaction selectively yields the iodoalkyne. This method is operationally simple, proceeds at room temperature, and is tolerant of a wide range of functional groups. researchgate.net The yield for this compound using this system is reported to be as high as 93%. researchgate.net

Copper-based catalysts are also prominent in the synthesis of aryl iodoalkynes. A copper-catalyzed three-component carboiodination of arynes can produce ortho-alkynyl aryl iodides. More directly, this compound can be synthesized from phenylacetylene in the presence of a copper(I) catalyst, such as IMesCuCl (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene copper(I) chloride), with N-iodosuccinimide (NIS) as the iodine source and cesium salts like CsF and Cs2CO3 as additives. This demonstrates a direct route to the target compound under catalytic conditions. Another reported copper-based system for the iodination of terminal alkynes employs a combination of potassium iodide (KI) and copper sulfate (B86663) (CuSO4). lookchem.com

While non-catalytic methods, such as the reaction of phenylacetylene with n-butyllithium followed by iodine rsc.org or the use of iodine in the presence of morpholine, are also effective, the development of catalytic systems is a continuous focus of research to improve the sustainability and efficiency of the synthesis of this compound and its derivatives. nih.govbham.ac.uk

Table 2: Comparison of Catalytic Systems for this compound Synthesis

| Catalytic System | Reagents | Base/Additive | Solvent | Yield | Reference |

| Zinc-based | ZnI₂, tert-butyl nitrite (TBN) | Triethylamine | CHCl₃ | 93% | researchgate.net |

| Copper-based | IMesCuCl, N-iodosuccinimide (NIS) | CsF, Cs₂CO₃ | MeCN | - |

Supramolecular Chemistry and Noncovalent Interactions of Iodoethynyl Benzene

Halogen Bonding with (Iodoethynyl)benzene as Electrophilic Donor

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. ethz.chchemistryviews.org In this compound, the iodine atom serves as the electrophilic donor. The strength, directionality, and tunability of these bonds have made them a powerful tool in constructing supramolecular architectures. researchgate.net

Investigation of N···I Halogen Bonds in Molecular Assemblies

The interaction between the iodine atom of this compound derivatives and nitrogen-containing Lewis bases, such as pyridines, is a well-documented example of a strong and directional halogen bond. rsc.orgunizar.es These N···I halogen bonds are fundamental in the self-assembly of various molecular structures. rsc.org For instance, co-crystallization of 1,2-bisthis compound with symmetrical bipyridines leads to the formation of one-dimensional wave-like polymers, held together by I···N halogen bonds. rsc.org In one such co-crystal with trans-1,2-bis(4-pyridyl)ethylene, the I···N distance was found to be 2.847(16) Å with a nearly linear angle of 176.48(6)°. rsc.org Similarly, the complex of N,N-dimethylaminopyridine (DMAP) and 1,2-bisthis compound exhibits N---I halogen bond lengths of 2.654 Å and 2.662 Å, which is approximately 75% of the sum of their van der Waals radii. acs.org

The formation of these halogen-bonded complexes has been confirmed through various techniques, including FT-IR, XPS, and single-crystal X-ray diffraction. unizar.es Computational studies have further elucidated the nature of these interactions, showing that complexes with pyridine (B92270) derivatives have higher interaction energies compared to those with benzonitriles. unizar.es

Tuning Halogen Bond Strength via Substituent Effects

The strength of the halogen bond involving this compound can be systematically tuned by introducing substituents on the benzene (B151609) ring. ethz.chchemistryviews.org Electron-withdrawing groups enhance the electrophilic character of the iodine atom, thereby strengthening the halogen bond, while electron-donating groups have the opposite effect. chemistryviews.org

A systematic study of para-substituted (iodoethynyl)benzenes and their interaction with quinuclidine (B89598) revealed a strong linear free-energy relationship (LFER) with the Hammett parameter σ-para. ethz.chresearchgate.net The binding free enthalpies (ΔG) at 298 K ranged from -1.1 to -2.4 kcal mol⁻¹, demonstrating that the electronic effects of the para-substituent are effectively transmitted through the aromatic system to the iodoethynyl group. ethz.chresearchgate.net Even with electron-donating substituents like dimethylamino or isopropoxy groups, measurable association strengths were observed. ethz.ch Quantum chemical calculations on iodobenzene (B50100) derivatives interacting with ammonia (B1221849) (NH₃) further support these findings, showing that electron-withdrawing groups like CN and NO₂ strengthen the C-I···N halogen bond, while electron-donating groups such as NH₂ and CH₃ weaken it. chemistryviews.org

| Substituent (R) in para-substituted this compound | Hammett Parameter (σ-para) | Binding Free Enthalpy (ΔG) with Quinuclidine (kcal mol⁻¹) | Association Constant (Ka) (M⁻¹) |

| N(CH₃)₂ | -0.83 | -1.1 | 6.3 ± 0.6 |

| NO₂ | +0.78 | -2.4 | 25 ± 8 |

This table showcases the effect of para-substituents on the halogen bonding of this compound with quinuclidine in C₆D₆ at 298 K. Data sourced from Dumele, O., et al. (2014). ethz.ch

Role of sp-Hybridized Carbon Atoms in σ-Hole Generation

The potent halogen bond donor capacity of this compound is attributed to the sp-hybridization of the carbon atom bonded to the iodine. researchgate.netwiley-vch.de The greater s-character of an sp-hybridized carbon, compared to sp² or sp³-hybridized carbons, imparts a stronger electron-withdrawing effect. wiley-vch.denih.gov This polarization of the C–I bond results in a region of positive electrostatic potential, known as a σ-hole, on the outer surface of the iodine atom along the C–I bond axis. researchgate.netnih.gov

This well-defined σ-hole is responsible for the strong and highly directional nature of the halogen bonds formed by iodoalkynes. researchgate.netacs.org The electrostatic potential on the iodine atom in bisthis compound derivatives is significant, with calculated V-s,max values of +172.4 kJ/mol for tetrakis(4-(iodoethynyl)phenyl)methane. researchgate.net This makes the iodoethynyl functionality an excellent candidate for strong σ-hole interactions, often without the need for perfluorination of the aromatic ring, which is a common strategy to enhance halogen bond donor strength. researchgate.netrsc.org

Interactions with Pyridine and Benzonitrile (B105546) Derivatives

This compound and its derivatives form halogen-bonded complexes with a variety of Lewis bases, including pyridine and benzonitrile derivatives. unizar.esacs.org The strength of these interactions is dependent on the nature of the halogen bond acceptor. unizar.es

Theoretical calculations and experimental data show that pyridine derivatives form stronger halogen bonds with bis(iodoethynyl)benzenes compared to benzonitrile derivatives. unizar.esunizar.es For instance, the calculated interaction energy for complexes with pyridine derivatives is approximately -10 kcal/mol, whereas for benzonitriles it is around -7.5 kcal/mol. unizar.esunizar.es This difference is also reflected in the intermolecular distances observed in crystal structures. The I···N distance in the complex of 1,4-bisthis compound with a pyridine derivative was found to be 2.757 Å, while the corresponding distance with a benzonitrile derivative was longer at 2.946 Å. unizar.es The binding affinity of halogen bond acceptors was found to increase in the order: pyridine < C=O < S=O < P=O < quinuclidine. researchgate.netacs.org

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (ΔEint) (kcal/mol) | Calculated I···N Distance (Å) | Experimental I···N Distance (Å) | C-I···N Angle (°) |

| 1,4-bisthis compound | Pyridine derivative | -10 | 2.906 | 2.757 | ~180 |

| 1,4-bisthis compound | Benzonitrile derivative | -7.5 | 3.095 | 2.946 | ~179 |

This table compares the interaction parameters of 1,4-bisthis compound with pyridine and benzonitrile derivatives. Data sourced from González, L., et al. (2013). unizar.esunizar.es

Three-Center Asymmetric Halogen Bond Characterization

In certain molecular arrangements, the iodine atom of this compound can participate in three-center halogen bonds. acs.org While linear, two-center halogen bonds are most common, the formation of more complex bonding motifs highlights the versatility of this compound as a supramolecular synthon. A study on the solid-state packing of this compound derivatives revealed diverse halogen bond motifs, including a three-center O···I···O halogen bond. acs.org The concept of a three-center halogen bond, particularly the [N–I–N]⁺ motif, is characterized by a strong, simultaneous interaction of the iodine atom with two electron donor moieties. rsc.org This can result in either symmetric or asymmetric coordination around the iodine atom. rsc.org

Crystal Engineering and Co-crystallization with this compound Donors

The robust and directional nature of halogen bonds involving this compound makes it an invaluable tool for crystal engineering—the design and synthesis of crystalline solids with desired structures and properties. researchgate.netrsc.org By combining this compound derivatives as halogen bond donors with appropriate acceptors, a wide range of supramolecular architectures can be constructed. rsc.orgunizar.es

Formation of 1:1 Molecular Assemblies with Pyridine-Based Building Blocks

The strong and directional nature of the C–I···N halogen bond is fundamental to the assembly of this compound derivatives with pyridine-based building blocks. Research has demonstrated the successful formation of co-crystals and molecular complexes driven by this specific interaction. unizar.es While ditopic molecules like 1,4-bisthis compound (p-BIB) naturally form 1:2 trimeric complexes with monofunctional pyridines, the underlying principles govern the 1:1 interactions seen in other systems. unizar.esunizar.es

The formation of these assemblies is confirmed through various analytical techniques. In the solid state, single-crystal X-ray diffraction provides definitive proof, revealing bond distances and angles that characterize the halogen bond. For instance, in a co-crystal of a substituted this compound and a pyridyl-capped thiophene (B33073)/furan building block, the N···I distance was measured at 2.78 Å, a significant shortening of 21.2% compared to the sum of the van der Waals radii of nitrogen and iodine. mst.edu The C–I···N angle in this complex is nearly linear at 178.7°, highlighting the high directionality of the interaction. mst.edu In complexes formed between p-BIB and pyridine derivatives, N···I distances are similarly short, for example, 2.757(1) Å with a pyridine-based acceptor. unizar.es

Computational studies using Density Functional Theory (DFT) further corroborate these findings, calculating interaction energies that fall within the range of medium-to-strong noncovalent bonds. unizar.es These calculations confirm that the interaction between the iodine of the iodoethynyl group and the nitrogen of pyridine is the primary driving force for the assembly. unizar.es

| Halogen Bond Donor | Halogen Bond Acceptor | N···I Distance (Å) | C–I···N Angle (°) | Reference |

| 1,4-bisthis compound (p-BIB) | 4-decyl-4'-stilbazole (Py1-10) | 2.757(1) | 172.95 | unizar.es |

| 1,4-difluoro-2,5-bisthis compound (F2BAI) | Pyridyl-Thiophene-Furan (PyrTF) | 2.78 | 178.7 | mst.edu |

| 1,4-bisthis compound (p-BIB) | 4-cyanobenzonitrile (BN-10) | 2.946(1) | 176.45 | unizar.es |

Design of Halogen-Bonded Organic Frameworks (XOFs)

The strength and directionality of halogen bonds involving iodoalkynes make them ideal for the bottom-up construction of porous crystalline materials known as Halogen-Bonded Organic Frameworks (XOFs). diva-portal.org These materials are analogous to the more widely known Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs), but they utilize halogen bonds as the primary connective interaction. diva-portal.org

The design strategy often involves combining multitopic iodoalkyne linkers with complementary multitopic halogen bond acceptors, such as pyridyl-based molecules. nih.gov A particularly robust connection is the three-center, four-electron [N···I⁺···N] halogen bond, which has been used to link tridentate ligands into two-dimensional (2D) sheet-like frameworks. nih.gov The formation of these XOFs has been confirmed through a combination of techniques including powder X-ray diffraction (PXRD) to establish crystallinity, and X-ray photoelectron spectroscopy (XPS) and infrared (IR) spectroscopy to verify the presence of the N-I bond. diva-portal.orgnih.gov While the development of XOFs using this compound itself is an emerging area, the principles have been established with related building blocks. For instance, the first 3D halogen-bonded organic framework with guest-accessible permanent pores has been reported, demonstrating the potential of this strategy for creating functional materials for applications like gas capture. researchgate.net

Interplay with π-Stacking and Hydrogen Bonding in Solid-State Assemblies

In co-crystals of bis(iodoethynyl)pyridines and bipyrimidylalkynes, for example, the formation of planar, two-dimensional sheets is achieved through the cooperative action of C–I···N halogen bonds and C–H···N hydrogen bonds. acs.org The halogen bonds create infinite zigzag chains of alternating donor and acceptor molecules, while orthogonal C–H···N hydrogen bonds link these chains into a robust planar network. acs.org Similarly, studies on co-crystals of 1,4-bisthis compound and bromide salts show that the final structure is determined by a delicate balance between C–I···Br⁻ halogen bonds, C–H···Br⁻ hydrogen bonds, and other van der Waals forces. rsc.orgrsc.org

Evaluation of Co-crystal Formation Driven by Halogen Bonding

The reliability of the iodoethynyl moiety as a strong halogen bond donor has made it a target for systematic studies in co-crystal engineering. rsc.org Researchers have evaluated the formation of co-crystals between various this compound derivatives and halogen bond acceptors to establish a hierarchy of interaction strengths and to understand the influence of secondary functional groups. mst.edursc.org

Systematic investigations have shown that iodoethynyl benzenes form co-crystals with a broader range of halogen-bond acceptors compared to analogous perfluoroiodobenzenes, indicating their robustness as supramolecular synthons. rsc.org The introduction of electron-withdrawing substituents, such as fluorine or nitro groups, onto the benzene ring of the iodoethynyl donor enhances the positive character of the σ-hole on the iodine atom, leading to stronger and shorter halogen bonds. mst.edu This tunability allows for the rational design of co-crystals with desired structural metrics.

The predictability of this interaction has been leveraged to create discrete, complex supramolecular shapes. For instance, the cocrystallization of specifically designed bis-iodoalkynes and bipyridines has led to the formation of parallelogram-shaped macrocycles held together by four C–I···N halogen bonds. nih.gov

| Halogen Bond Donor | Substituents | N···I Distance (Å) | % vdW Shortening | Reference |

| F2BAI | 2,5-Difluoro | 2.78 | 21.2% | mst.edu |

| (NO2)2BAI | 2,5-Dinitro | 2.82 | 20.0% | mst.edu |

Applications in Supramolecular Engineering

The predictable and robust nature of halogen bonding involving this compound has been exploited in various areas of supramolecular engineering, leading to the development of novel functional materials.

Molecular Conductors Utilizing Iodine-Based Halogen Bonds

A significant application of this compound is in the construction of multicomponent molecular conductors. oup.comriken.jp In these systems, a strategy has been developed where neutral iodine-containing molecules, such as p-bisthis compound (pBIB), act as supramolecular templates. acs.org These molecules engage in Lewis acid-base interactions with halide anions (e.g., Br⁻, Cl⁻) present in the electrochemical crystallization cell. riken.jp

The resulting I···X⁻ halogen bonds are strong and directional, organizing the pBIB molecules and anions into one-dimensional chains or two-dimensional sheets. riken.jp These rigid, non-conductive supramolecular assemblies then act as a scaffold that dictates the packing of the primary charge-carrying donor molecules, such as bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF). oup.comriken.jp This templating effect controls the arrangement of the donor stacks, which is a critical factor in determining the electronic properties—such as conductivity and magnetic behavior—of the final material. oup.com This approach has led to the creation of organic conductors with novel donor packing motifs and physical properties. oup.com

Tailoring Properties of Supramolecular Materials through Halogen Bonding

Halogen bonding with this compound provides a powerful tool for tuning the bulk properties of supramolecular materials, such as liquid crystals and photoresponsive polymers. unizar.esrsc.org By strategically modifying the molecular components, the resulting material properties can be precisely tailored.

A compelling example is found in the synthesis of halogen-bonded liquid crystals. unizar.esunizar.es When linear 1,4-bisthis compound (p-BIB) is used as a halogen bond donor with calamitic (rod-like) pyridine acceptors, the resulting trimeric supramolecular complexes exhibit high-order smectic liquid crystal phases. unizar.es However, simply switching the donor to its bent isomer, 1,3-bisthis compound (m-BIB), while keeping the same acceptor, results in a dramatic change in the supramolecular shape to a bent-core structure. This, in turn, induces completely different polar smectic liquid crystal phases. unizar.esunizar.es

Furthermore, the strength of the iodoethynyl halogen bond has been harnessed to create photoresponsive materials. rsc.orgbeilstein-journals.org By incorporating the iodoethynyl group into azobenzene (B91143) dyes, researchers have created supramolecular polymers with poly(4-vinyl pyridine). The high directionality of the C–I···N halogen bond was found to be superior to hydrogen bonding for promoting the efficient formation of surface relief gratings (SRGs) upon irradiation with light, demonstrating how a specific noncovalent interaction can be chosen to optimize material function. rsc.org

Investigation of Molecular Organization in the Solid-State

The solid-state architecture of molecules is dictated by a delicate balance of intermolecular forces, which govern the packing and ultimate material properties. While a detailed crystallographic analysis of the parent this compound is not extensively documented in the reviewed literature, comprehensive studies on its substituted derivatives provide profound insights into the noncovalent interactions that direct their molecular organization. These derivatives serve as excellent models for understanding the supramolecular chemistry of the iodoethynylbenzene scaffold.

Research has demonstrated that the solid-state packing of this compound derivatives is diverse and driven by a variety of noncovalent interactions. ethz.ch The primary interaction is the halogen bond (XB), a directional interaction between the electrophilic region on the iodine atom (the σ-hole) and a Lewis base. ethz.ch The strength and directionality of the Csp–I···A (where A is a halogen bond acceptor) interaction make it a powerful tool in crystal engineering. researchgate.netresearchgate.net

For instance, the crystal structure of 1-(dimethylamino)-4-(iodoethynyl)benzene features a packing arrangement where notable halogen bonds are absent. Instead, the organization is likely governed by other weak interactions. In contrast, the solid-state structure of 1-(iodoethynyl)-4-nitrobenzene (B12042047) is characterized by a "sliding-stack" motif. In this arrangement, molecules are organized into layers, but without significant π-stacking overlap. ethz.chacs.org

The crystal structure of 1-iodo-4-(iodoethynyl)benzene showcases a herringbone packing pattern. This arrangement is stabilized by two distinct types of halogen bonds: a C−I···I interaction and a C−I···π(alkyne) interaction. These directional forces guide the molecules into a highly ordered assembly. ethz.chacs.org

The interplay of multiple noncovalent forces is further highlighted in the co-crystals of 1,4-bisthis compound (p-BIB) with various salts. crystallography.netrsc.org In these systems, the bromide anion acts as a double halogen bond acceptor, forming I···Br⁻···I linkages that result in one-dimensional supramolecular polymers. crystallography.netrsc.org The geometry of these chains, whether linear or angular, is influenced by the size and shape of the accompanying cation. crystallography.netrsc.org Non-covalent interaction analysis demonstrates that the final crystal structure is a result of a fine balance between strong halogen bonds, weaker hydrogen bonds, and van der Waals forces, including halogen···halogen contacts. crystallography.netrsc.org

Theoretical calculations on the interaction energies further elucidate the dominant forces. The Csp−I···π halogen bond in the crystal structure of p-BIB, for example, is calculated to be significantly stronger than the analogous Csp−H···π hydrogen bond in its non-iodinated counterpart, 1,4-diethynylbenzene, underscoring the importance of the iodine atom in directing the solid-state assembly. unizar.es

The following interactive table summarizes key intermolecular interaction parameters observed in the crystal structures of this compound derivatives.

| Compound/Co-crystal | Interacting Atoms | Interaction Type | Distance (Å) | Angle (°) | Reference |

| 1-Iodo-4-(iodoethynyl)benzene | C−I···I | Halogen Bond | - | - | ethz.chacs.org |

| 1-Iodo-4-(iodoethynyl)benzene | C−I···π(alkyne) | Halogen Bond | - | - | ethz.chacs.org |

| 1,4-bisthis compound (p-BIB) | Csp−I···πalk | Halogen Bond | 3.344 | 167.4 | unizar.es |

| Co-crystal of p-BIB with Decyltrimethylammonium Bromide | I···Br⁻···I | Halogen Bond | - | 180 | crystallography.netrsc.org |

| Co-crystal of p-BIB with Tetrabutylammonium (B224687) Bromide | I···Br⁻···I | Halogen Bond | - | 75 | crystallography.netrsc.org |

Data for specific bond distances and angles were not fully available in all cited abstracts for all interactions. The table reflects the available data.

Reaction Mechanisms and Organometallic Catalysis Involving Iodoethynyl Benzene

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in the construction of complex organic molecules. (Iodoethynyl)benzene serves as a key building block in several such reactions, facilitated by transition metal catalysts. ontosight.ai

The Sonogashira coupling is a widely used method for forming C(sp)-C(sp²) bonds, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org In the context of this compound, it can act as the electrophilic partner in what is sometimes referred to as an "inverse Sonogashira coupling." nih.gov

The standard Sonogashira reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Recent advancements include photoinduced inverse Sonogashira coupling reactions. nih.gov For instance, the coupling of 1,3,5-trimethoxybenzene (B48636) with 1-fluoro-4-(iodoethynyl)benzene can be achieved using an iridium photocatalyst under blue LED irradiation. nih.gov This method provides an alternative pathway for the alkynylation of arenes under mild conditions. nih.gov

Derivatives of the Sonogashira coupling often focus on modifying the reaction conditions to improve efficiency, selectivity, or environmental friendliness. This includes the use of different palladium catalysts, copper co-catalysts, bases, and solvents. For example, PdCl₂(PPh₃)₂ is a commonly used palladium catalyst, and copper(I) iodide is a typical co-catalyst. tcichemicals.com The reaction is usually carried out in the presence of an amine base, such as triethylamine (B128534), which also acts as a solvent or co-solvent with media like tetrahydrofuran (B95107). tcichemicals.com Research has also explored performing Sonogashira couplings in greener solvents like water or ionic liquids. scielo.brbeilstein-journals.org

Table 1: Examples of Sonogashira Coupling Reactions and Derivatives

| Reactants | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Iodobenzene (B50100), Ethynylbenzene | PdCl₂(PPh₃)₂, CuI, Et₃N in THF | Diphenylacetylene | Not specified | tcichemicals.com |

| 1,3,5-Trimethoxybenzene, 1-Fluoro-4-(iodoethynyl)benzene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 1-Fluoro-4-((3,5-dimethoxyphenyl)ethynyl)benzene | 23 | nih.gov |

| Iodobenzene, Phenylacetylene (B144264) | PdCl₂(PPh₃)₂, CuI in [TBP][4EtOV] | Diphenylacetylene | 85 | beilstein-journals.org |

Beyond the Sonogashira reaction, this compound participates in various other palladium-catalyzed C-C bond formations. These reactions leverage the reactivity of the C-I bond for the creation of diverse molecular architectures.

One such example is the palladium-catalyzed carboiodination of alkenes, where an aryl iodide and an alkene react to form a new product with two new bonds, incorporating all atoms from the starting materials. nih.gov While not directly involving this compound as a starting material in the cited study, the principles can be extended to its use.

In a more direct application, this compound derivatives have been used in palladium-catalyzed syn-aminoalkynylation of di- and trisubstituted alkenes to synthesize functionalized pyrrolidines. ethz.ch For example, the reaction of 1-chloro-4-(iodoethynyl)benzene with a bis-homoallylic amine derivative in the presence of a palladium catalyst yields the corresponding propargylated pyrrolidine. ethz.ch This highlights the utility of this compound in constructing complex heterocyclic systems.

Furthermore, palladium catalysis can be employed for the cyclization of molecules containing the this compound moiety. For instance, the intramolecular Mizoroki-Heck reaction of 1,3-dienes derived from reactions involving iodo-substituted aromatic compounds can lead to the formation of benzofulvenes. researchgate.net

Table 2: Palladium-Catalyzed C-C Bond Formations with this compound Derivatives

| Reactants | Catalyst | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Chloro-4-(iodoethynyl)benzene, N-(pent-4-en-1-yl)picolinamide derivative | Pd(OAc)₂ | Propargylated pyrrolidine | 52 | ethz.ch |

| 1,3-Dichloro-2-(iodoethynyl)benzene, N-(pent-4-en-1-yl)picolinamide derivative | Pd(OAc)₂ | Propargylated pyrrolidine | 61 | ethz.ch |

Ruthenium catalysts offer alternative pathways for cross-coupling reactions, sometimes with unique selectivity compared to palladium. rsc.orgrsc.org Ruthenium(0)-catalyzed cross-coupling of aryl methyl ethers with organoboranes has been demonstrated, showcasing the potential of ruthenium in activating strong C-O bonds. rsc.orgrsc.org

In the context of alkynes, ruthenium has been used to catalyze the aromatization of enediynes. acs.org Mechanistic studies involving deuterium-labeling experiments suggest that the catalytically active species is a ruthenium-π-alkyne complex rather than a ruthenium-vinylidene species. acs.org This was further supported by the aromatization of o-(2'-iodoethynyl)phenyl alkynes with alcohols, where the absence of a 1,2-iodo shift points towards a ruthenium-π-alkyne intermediate. acs.org This indicates a nucleophilic addition/insertion mechanism. acs.org

Ruthenium has also been utilized in oxidative C-H/C-H cross-coupling reactions to create extended π-conjugated systems, although direct examples with this compound are not prominently featured in the provided search results. nih.gov

Palladium-Catalyzed C-C Bond Formations with this compound

Mechanistic Investigations of Copper-Mediated Transformations

Copper catalysis is crucial in many reactions involving alkynes, including the aforementioned Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.org

Copper(I) complexes are central to the catalytic activity in many alkyne transformations. beilstein-journals.org The structure of the catalytically active species has been a subject of investigation, as copper(I) alkyne and acetylide complexes can form various aggregates. beilstein-journals.org

Computational and experimental studies have been employed to understand the mechanism of reactions like the CuAAC. researchgate.net These studies help in elucidating the geometry, energy, and electronic properties of the involved copper complexes. researchgate.net For instance, density functional theory (DFT) calculations can provide insights into the most favorable tautomeric forms of ligands and the structure of the resulting copper complexes. researchgate.net

In some copper-catalyzed reactions, this compound has been identified as a potential intermediate or byproduct. For example, in a copper-catalyzed three-component decarboxylative Se insertion coupling, control experiments suggested that this compound was not a key intermediate, but its homo-coupling was observed as a byproduct. rhhz.net

The mechanism of copper-mediated transformations can be complex, with different pathways proposed depending on the reaction. In some C-H functionalization reactions, a copper(III) intermediate is proposed. rsc.org The mechanism might involve the insertion of the copper catalyst into a bond, followed by isomerization and subsequent reactions to form the final product. rsc.org

An alternative to the formation of high-valent copper species is the π-activation of the alkyne by a copper(I) catalyst. In the context of the CuAAC, a dinuclear copper(I) acetylide complex is now the widely accepted catalytically active species. beilstein-journals.org The reaction is believed to proceed through a copper-acetylide intermediate that reacts with the azide.

The debate between different mechanistic pathways, such as those involving copper(III) metallacycles versus π-activation, is an active area of research. The specific pathway is likely dependent on the substrates, ligands, and reaction conditions.

Consideration of Dehalogenation under Copper Catalysis Conditions

The dehalogenation of aryl halides is a significant transformation in organic synthesis, and copper-catalyzed systems have been historically important for such reactions, particularly in Ullmann-type couplings. While specific studies focusing exclusively on the copper-catalyzed dehalogenation of this compound are not extensively detailed in the reviewed literature, the mechanism can be inferred from the well-established principles of copper-catalyzed reactions involving aryl and alkynyl halides. mdpi.comresearchgate.net

Copper(I) catalysis is central to many transformations of iodoalkynes, such as the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netscholaris.ca In these reactions, a key intermediate is the copper(I) acetylide, formed by the reaction of a terminal alkyne with a copper(I) salt. researchgate.net In the context of dehalogenation, a plausible pathway would involve the reductive cleavage of the C–I bond.

The mechanism for copper-mediated dehalogenation of aryl halides often involves the formation of organocopper intermediates. For this compound, a proposed sequence under reductive conditions could initiate with an oxidative addition of the C(sp)-I bond to a low-valent copper species, such as Cu(0) or a Cu(I) complex, to form a Cu(III) intermediate. This is then followed by reductive elimination steps. Alternatively, single electron transfer (SET) mechanisms are also proposed for similar copper-catalyzed reactions. mdpi.com

The table below summarizes reactants and typical catalysts involved in reactions where dehalogenation or transformation of the iodo-alkyne moiety is a key step.

| Reactant | Catalyst/Co-catalyst | Reaction Type | Ref. |

| This compound | CuI / N-iodomorpholine | Iodination of terminal alkyne | scholaris.ca |

| Aryl Iodide | Copper | Ullmann Condensation (Dehalogenative Coupling) | mdpi.com |

| Terminal Alkyne / 1-Iodoalkyne | CuI / PdCl₂(PPh₃)₂ | Unsymmetrical Diyne Synthesis | researchgate.net |

| Macrocycle Half-ring (alkyne) | CuI / PdCl₂(PPh₃)₂ | Macrocycle Ring Closure | nsf.gov |

Computational Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate mechanisms of reactions involving this compound. These studies provide detailed insights into transition states, reaction intermediates, and energetic profiles of catalytic cycles.

Density Functional Theory (DFT) calculations are frequently employed to rationalize and predict the outcomes of reactions involving this compound and related haloalkynes. By mapping the potential energy surface, researchers can identify the most plausible reaction pathways. mdpi.comulb.ac.be

A key application of DFT is in elucidating the mechanisms of metal-catalyzed cross-coupling reactions. For instance, in a computational study of a palladium(II)-catalyzed carboxyalkynylation reaction that used an iodine(III) oxidant, DFT calculations (at the M06/BS2//B3LYP/BS1 level) were crucial in comparing different potential mechanistic cycles, such as a Pd(II)/Pd(IV) cycle versus a pathway involving reductive elimination from a Pd(II) center. acs.org The calculations revealed that the Pd(IV)/Pd(II) pathway had a high activation barrier (30.2 kcal/mol), making it less likely than the alternative pathway under mild conditions. acs.org

DFT is also instrumental in understanding non-covalent interactions, such as halogen bonding, which can influence reaction pathways and the structure of supramolecular assemblies. researchgate.netresearchgate.net Calculations can quantify the strength of these interactions and explain observed structural motifs in the solid state. For example, DFT calculations have confirmed the formation of halogen bonds between this compound derivatives and Lewis bases, with stabilization energies typically in the range of 1-3 kcal/mol. researchgate.net

The following table presents selected calculated energy barriers from a DFT study on a Pd-catalyzed reaction, illustrating how computational data helps in mechanistic elucidation. acs.org

| Reaction Step | Description | Activation Energy (ΔG‡, kcal/mol) | Note |

| 9 → 10 | Oxidative Addition (Pd(II) to Pd(IV)) | 26.0 | Part of the energy-demanding Pd(IV)/Pd(II) cycle. |

| 10 → 11 | Reductive Elimination | 8.0 | Subsequent step in the Pd(IV)/Pd(II) cycle. |

| Formation of 17 | Alkyne Insertion into Pd-R bond | 21.9 | Energetically demanding vinyl complex formation. |

| 14 → 15 | Redox reaction via TS₁₄₋₁₅ | 16.7 | Favorable redox chemistry from the vinyl complex. |

To gain a deeper understanding of the bonding and interactions within catalytic cycles, DFT calculations are often coupled with energy decomposition analysis (EDA) and natural bond orbital (NBO) analysis. acs.orgacs.org These methods partition the total interaction energy into physically meaningful components, such as electrostatic, Pauli repulsion, orbital (or induction), and dispersion contributions.

EDA helps to characterize the nature of the bonds between a metal catalyst and substrates like this compound. For halogen bonds involving iodoalkynes, EDA can reveal the relative importance of electrostatic forces versus orbital interactions (charge transfer). acs.orgacs.org For example, Symmetry-Adapted Perturbation Theory (SAPT) analysis, a type of EDA, has been used to conclude that halogen bonds in certain systems are predominantly inductive in nature. acs.org

Orbital analysis provides insight into the specific electronic interactions that facilitate a reaction. In a Pd-catalyzed reaction involving an iodoalkyne, the interaction between the Pd–Cα σ orbital and the I–Cβ σ* antibonding orbital was identified as a key factor in facilitating the cleavage of the C-I bond. acs.org This interaction leads to the elongation of the Pd–Cα and I–Cβ bonds in the transition state, ultimately promoting the heterolytic bond cleavage required for the reaction to proceed. acs.org NBO analysis is also used to calculate the distribution of electron density in halogen-bonded complexes, providing evidence for charge-transfer interactions. acs.org

These computational tools are crucial for rationalizing how catalysts function and for designing new, more efficient catalytic systems. They move beyond simple geometric and energetic descriptions to provide a detailed electronic picture of the reaction mechanism.

Applications in Advanced Polymer and Materials Science

Polymer Synthesis and Macromolecular Architecture

The structural features of (iodoethynyl)benzene make it a valuable monomer and synthetic intermediate for creating a variety of polymer structures, from well-defined linear chains to complex macromolecular architectures.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are powerful methods for synthesizing polymers with predetermined molecular weights, low polydispersity, and controlled architectures. acs.orgresearchgate.net ATRP typically utilizes a transition metal catalyst to reversibly activate a dormant polymer chain end, which is often a carbon-halogen bond. wikipedia.org The process involves the reversible transfer of a halogen atom between the catalyst and the growing polymer radical, allowing for controlled chain growth. wikipedia.org

The initiators for ATRP are typically alkyl halides, and their structure determines the initiating fragment of the polymer chain. While common initiators include compounds like (1-bromoethyl)benzene (B1216412) and (1-chloroethyl)benzene, the direct use of this compound as a conventional ATRP initiator is not extensively documented in the literature. mdpi.com However, the C–I bond in this compound is known to be labile, and iodine-mediated CRP methods have been developed. For instance, iodine-mediated photo-controlled ATRP has been demonstrated, showcasing the potential of organoiodine compounds to participate in controlled polymerization processes under specific conditions, such as the presence of a photoredox catalyst system. rsc.org The greater s-character of the sp-hybridized carbon in the iodoethynyl group enhances the electron-withdrawing ability, making haloalkynes effective halogen-bond donors, a property that underscores the unique reactivity of the C(sp)–I bond. nih.govresearchgate.net

The ability to create polymers with specific, tailored architectures such as block copolymers or star-shaped polymers is a key advantage of modern polymer synthesis. These architectures are often accessed through controlled polymerization techniques where reactive polymer chains can be extended with different monomers or linked together. researchgate.netcmu.edu

While the direct synthesis of complex architectures like star or block copolymers initiated from this compound via ATRP is not widely reported, the principles of controlled polymerization suggest such structures are feasible. For example, block copolymers can be synthesized by the sequential addition of different monomers to a living polymer chain. rsc.orgmdpi.com Similarly, star polymers can be formed using a multifunctional initiator (the "core-first" method) or by linking pre-formed polymer "arms" to a central core (the "arm-first" method). researchgate.netcmu.edu

The synthesis of well-defined linear polymers from this compound derivatives has been successfully demonstrated. For instance, bis(iodoethynyl)arenes serve as monomers for producing linear, conjugated polydiynes. researchgate.net The development of these well-defined linear polymers provides a foundation for creating more complex architectures. The terminal halogen atoms on polymer chains synthesized via methods like ATRP are preserved and can be used for subsequent modifications, including chain extension to form block copolymers. acs.org

This compound derivatives, particularly di-functionalized versions like 1,4-bisthis compound, are crucial monomers for the synthesis of π-conjugated polymers and oligomers. These materials are of significant interest due to their potential electronic and optical properties. researchgate.net

A notable development is the transition-metal-free polymerization of bis(iodoalkyne)s to produce polydiynes. researchgate.net This method utilizes potassium iodide to mediate the homocoupling of iodoalkyne moieties, forming polymers with a structure of alternating aromatic and 1,3-diyne units. researchgate.net This synthetic route is advantageous as it avoids contamination with transition metal catalysts, which can be detrimental to the performance of electronic materials. researchgate.net The polymerization of monomers such as 1,4-bis(2-iodoethynyl)benzene proceeds smoothly under thermal conditions to yield polymers with moderate to satisfactory molecular weights. researchgate.net While some of the resulting rigid polymers are insoluble, others, featuring different backbone structures, exhibit good solubility in common organic solvents, allowing for further processing. researchgate.net These polymers are also characterized by high thermal stability, with decomposition temperatures often exceeding 350°C. researchgate.net

| Monomer (M) | Yield (%) | Mn (GPC, g/mol) | Mw/Mn (PDI) | Td (5% weight loss, °C) | Solubility |

|---|---|---|---|---|---|

| 1,2-bis[4-(iodoethynyl)phenyl]-1,2-diphenylethene | 75 | 8130 | 1.85 | 352 | Good |

| 1,4-bis(2-iodoethynyl)benzene | 80 | - | - | 352 | Insoluble |

| 4,4'-bis(2-iodoethynyl)-1,1'-biphenyl | 83 | - | - | >400 | Insoluble |

Synthesis of Well-Defined Polymers with Tailored Architectures

Functional Materials Development

The unique electronic and self-assembly properties of materials derived from this compound have led to their exploration in various functional applications, particularly in organic electronics and supramolecular chemistry.

The π-conjugated polymers synthesized from this compound derivatives are promising candidates for applications in organic electronics. researchgate.net The extended conjugation along the polymer backbone is a prerequisite for charge transport, making these materials suitable for use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netunizar.es

Polymers derived from bis(iodoethynyl)arenes have been shown to possess interesting optical properties. For example, a soluble polydiyne based on a tetraphenylethene-containing bis(iodoethynyl) monomer forms homogeneous thin films with exceptionally high refractive indices, which are also tunable with UV irradiation. researchgate.net This high refractive index is valuable for applications in optical devices and coatings. The ability to pattern these polymer films using UV light further expands their utility in fabricating microelectronic and photonic devices. researchgate.netresearchgate.net

While direct reports on the charge transport properties of polydiynes from this compound are emerging, studies on related iodine-containing organic semiconductors provide valuable insights. For instance, the incorporation of iodine atoms into conjugated molecules like indigo (B80030) has been shown to significantly enhance ambipolar performance in OFETs. researchgate.net The iodine-iodine interactions facilitate strong interchain electronic coupling, which is crucial for efficient charge transport. researchgate.net This suggests that the iodoethynyl moiety in polymers could play a dual role: enabling the synthesis of conjugated backbones and promoting favorable solid-state packing for enhanced electronic performance.

| Wavelength (nm) | Refractive Index (n) |

|---|---|

| 400 | 2.1125 |

| 500 | 1.8901 |

| 600 | 1.8273 |

| 700 | 1.7952 |

| 800 | 1.7747 |

| 900 | 1.7601 |

A significant application of this compound derivatives lies in the construction of supramolecular polymers. rsc.orgrsc.org These are polymeric arrays formed through directional and reversible non-covalent interactions, with halogen bonding being a key driving force. The iodine atom on the sp-hybridized carbon of the iodoethynyl group acts as a highly effective halogen bond (XB) donor, capable of forming strong and directional interactions with XB acceptors like pyridines or halide anions. rsc.orgresearchgate.net

Bisthis compound isomers, such as the linear 1,4-bisthis compound (p-BIB) and the bent 1,3-bisthis compound (m-BIB), have been used as ditopic building blocks to create one-dimensional (1D) supramolecular polymer chains. rsc.org When combined with ditopic XB acceptors like 4,4'-bipyridine (B149096) derivatives, these monomers self-assemble into extended, ordered structures. rsc.org The geometry of the monomer dictates the final architecture of the supramolecular assembly; linear p-BIB donors lead to rod-like structures, while bent m-BIB donors produce bent-shaped or zig-zag chains. rsc.orgrsc.org These supramolecular polymers can exhibit liquid crystalline properties, with the specific phase (e.g., smectic, nematic) depending on the structure of the constituent building blocks. rsc.orgrsc.org

The strength and geometry of these halogen bonds have been characterized in detail using techniques like single-crystal X-ray diffraction. rsc.org The N···I bond distances in complexes between bis(iodoethynyl)benzenes and pyridine (B92270) derivatives are significantly shorter than the sum of the van der Waals radii, indicating a strong interaction. rsc.org Isothermal titration calorimetry has been used to quantify the thermodynamics of these interactions in solution, confirming the formation of stable complexes.

| Complex | Halogen Bond Donor | Halogen Bond Acceptor | N···I Distance (Å) | C-I···N Angle (°) | Melting Point (°C) | Decomposition Temp. (°C) |

|---|---|---|---|---|---|---|

| P-Py1-10 | 1,4-bisthis compound | Pyridine derivative | 2.757 | 172.95 | 104 | 114 |

| P-BN-10 | 1,4-bisthis compound | Benzonitrile (B105546) derivative | 2.946 | 176.45 | 154 | 165 |

| M-Py3-E-14 | 1,3-bisthis compound | Pyridine derivative | - | - | 142 | 145 |

| Cation | Ka (M-1) | ΔG (kcal mol-1) | ΔH (kcal mol-1) | -TΔS (kcal mol-1) |

|---|---|---|---|---|

| Decyltrimethylammonium | 4100 ± 200 | -4.9 ± 0.1 | -1.8 ± 0.1 | -3.1 ± 0.1 |

| Tetrapropylammonium | 3200 ± 200 | -4.8 ± 0.1 | -1.6 ± 0.1 | -3.2 ± 0.1 |

| Tetrabutylammonium (B224687) | 3600 ± 200 | -4.8 ± 0.1 | -1.7 ± 0.1 | -3.1 ± 0.1 |

Supramolecular Polymers

Molecular Design for Specific Material Properties

The strong directionality of the halogen bond involving the iodine atom in this compound derivatives is a powerful tool for controlling the self-assembly of molecules in the solid state. This allows for the rational design of materials with specific topologies, such as helical chains, which can impart unique properties to the resulting material.

The formation of helical structures is a key objective in crystal engineering, as chirality at the supramolecular level can influence a material's optical, electronic, and mechanical properties. The iodoethynyl moiety is an excellent driver for creating such structures.

Research has shown that the interplay between halogen bonding and hydrogen bonding can lead to the formation of complex helical assemblies. For instance, a coordination polymer based on 4-Iodo-N-(4-pyridyl)benzamide (INPBA), a related iodo-aromatic compound, and zinc cations forms a distinct helical chain. scispace.com The structure is primarily directed by C–I⋯N halogen bonds and reinforced by hydrogen bonds between amide groups. scispace.com This combination of interactions promotes the formation of a helix that propagates along a crystallographic screw axis. scispace.com

Similarly, derivatives of this compound are known to form helical polymers through self-assembly. In one study, 4,7-Bis(iodoethynyl)benzo-2,1,3-chalcogenadiazoles were designed to investigate the cooperativity between halogen and chalcogen bonding. acs.org The crystal structure revealed that strong ≡C–I···N halogen bonds were the dominant interaction, linking the molecules into helices. acs.org The geometric parameters of these bonds are highly favorable, with the I···N distance being approximately 0.5 Å shorter than the sum of the van der Waals radii and the ≡C–I···N angle approaching linearity at 173.7(1)°. acs.org Further examples include the use of 2,6-bis(iodoethynyl)pyridine, which reacts with halide salts to form one-dimensional polymeric species containing helical strands linked by C–I···X⁻ (where X is a halide anion) halogen bonds. researchgate.net

Table 2: Research Findings on Helical Structures with this compound and Derivatives

| Molecule/System | Driving Interaction(s) | Resulting Structure | Key Structural Parameters | Source |

| 4-Iodo-N-(4-pyridyl)benzamide (INPBA) with Zinc | Halogen Bonding (C–I⋯N), Hydrogen Bonding | Helical chain propagating along a 2₁ screw axis | Repeating unit length: 27.8 Å; Distance between Zn cations: 24.2 Å | scispace.com |

| 4-Iodoethynyl-benzo[c] rsc.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazole | Halogen Bonding (≡C–I···N) | Helices extended along the researchgate.net crystal axis | I···N distance: ~0.5 Å shorter than vdW sum; ≡C–I···N angle: 173.7(1)° | acs.org |

| 2,6-Bis(iodoethynyl)pyridine with Halide Salts | Halogen Bonding (C–I···X⁻) | One-dimensional polymeric species with helical strands | N/A | researchgate.net |

Click Chemistry Applications Utilizing Iodoethynyl Benzene

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, lauded for its high efficiency, selectivity, and compatibility with a wide range of functional groups. acs.org The use of 1-iodoalkynes, such as (iodoethynyl)benzene, in this reaction represents a significant advancement, providing a direct route to 1,4,5-trisubstituted-1,2,3-triazoles. nih.gov

The reaction between a 1-iodoalkyne like this compound and an organic azide, catalyzed by a copper(I) species, proceeds with exceptional reactivity and strict regioselectivity to yield 5-iodo-1,4,5-trisubstituted-1,2,3-triazoles. nih.govscholaris.ca Unlike terminal alkynes which produce 1,4-disubstituted triazoles, the use of 1-iodoalkynes provides a direct synthetic route to these more complex, fully substituted triazoles. acs.org The reaction mechanism involves the formation of a copper(I) acetylide intermediate which reacts with the azide. organic-chemistry.org This process is highly regioselective, with the iodine atom directing the substitution pattern to exclusively form the 5-iodo-1,2,3-triazole product. nih.govmdpi.com This high fidelity makes the reaction a powerful tool for creating versatile synthetic intermediates. nih.govorganic-chemistry.org

The general reaction is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Organic Azide (R-N₃) | Copper(I) | 1-R-5-iodo-4-phenyl-1H-1,2,3-triazole |

Table 1: General reaction scheme for the CuAAC of this compound.

This method is noted for its broad substrate scope and high reaction rates, which can surpass those of the traditional CuAAC with terminal alkynes. nih.gov The resulting 5-iodotriazoles are stable and can be readily purified, often by simple filtration, making the process amenable to large-scale synthesis. nih.gov

The efficiency of the CuAAC reaction with this compound is highly dependent on the catalyst system. Research has focused on optimizing conditions to maximize yield, purity, and reaction speed while minimizing catalyst loading.

Several effective catalyst systems have been developed:

Copper(I) Iodide with an Amine Base : An initial survey of conditions identified copper(I) iodide (CuI) in the presence of an amine ligand like triethylamine (B128534) (TEA) in a solvent such as tetrahydrofuran (B95107) (THF) as a successful system for the synthesis of 5-iodo-1,2,3-triazoles from 1-iodoalkynes. nih.gov

In Situ Catalyst Generation : A "one-pot" method involves mixing copper(II) salts, such as copper(II) perchlorate, with sodium iodide (NaI). acs.orgnih.gov This mixture instantaneously generates the active copper(I) species required for catalysis and electrophilic iodine species that can iodinate a copper(I) triazolide intermediate. acs.orgnih.gov This approach avoids the need to handle potentially unstable Cu(I) salts directly.

Ligand-Assisted Catalysis : The use of specific ligands can stabilize the active Cu(I) oxidation state and enhance catalytic activity, which is crucial for bioconjugation reactions. jenabioscience.com Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are commonly employed to prevent copper-mediated side reactions and protect the catalyst from oxidation. jenabioscience.com

Heterogeneous Catalysts : To improve catalyst recovery and simplify product purification, solid-supported catalysts like CuO/CeO₂ and CuO/ZnO nanocomposites have been explored for CuAAC reactions, demonstrating good yields and potential for reuse. mdpi.com

| Catalyst System | Description | Advantages |

| CuI / Triethylamine | A simple and effective system using a basic copper(I) salt and an amine ligand. nih.gov | Readily available components, straightforward procedure. nih.gov |

| Cu(II)SO₄ / Sodium Ascorbate (B8700270) | The most common system where ascorbate reduces Cu(II) to the active Cu(I) state in situ. jenabioscience.com | Convenient, widely used in bioconjugation. jenabioscience.com |

| Cu(II) Perchlorate / NaI | Generates the Cu(I) catalyst and electrophilic iodine in situ. acs.orgnih.gov | "One-pot" synthesis from terminal alkynes is possible. acs.org |

| CuI / TTTA | A specific ligand-supported catalyst system. nih.gov | Low catalyst loading, high chemoselectivity, simple workup. nih.gov |

Table 2: Examples of catalyst systems used in the synthesis of 5-iodo-1,2,3-triazoles.

Formation of 5-Iodo-1,2,3-Triazoles and Regioselectivity

Applications in Bioconjugation and Medicinal Chemistry

The products derived from this compound via click chemistry are of significant interest in the life sciences. The resulting 5-iodo-1,2,3-triazole scaffold serves as a stable and versatile linker or pharmacophore. nih.gov

The process of discovering and optimizing new drugs involves identifying "hit" compounds and refining them into "lead" candidates with improved potency, selectivity, and safety. upmbiomedicals.com this compound and its triazole derivatives contribute to this process in several ways.

The 1,2,3-triazole ring formed via the click reaction is chemically stable and can act as a bioisostere, mimicking other functional groups like amides or esters within a drug molecule. nih.govmdpi.com Furthermore, the C-I bond in this compound and its products is a potent halogen bond (XB) donor. polimi.it Halogen bonding is a highly directional, noncovalent interaction that can be exploited to enhance the binding affinity and specificity of a ligand to its biological target, such as a protein. polimi.itresearchgate.net The strength of this interaction can be fine-tuned, making haloalkynes like this compound valuable tools for rational drug design and lead optimization. polimi.itwarr.com

| Feature of this compound | Relevance in Drug Discovery |

| Click Reactivity | Enables rapid and efficient synthesis of compound libraries for high-throughput screening. nih.gov |

| Triazole Formation | The resulting 1,2,3-triazole is a stable linker and a recognized pharmacophore. nih.gov |

| Strong Halogen Bond Donor | The C(sp)-I bond allows for strong, directional halogen bonds, which can be used to improve ligand-protein binding affinity and specificity during lead optimization. polimi.itresearchgate.net |

Table 3: Properties of this compound and its derivatives relevant to drug discovery.

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, such as a protein or a glycan. thermofisher.combionordika.no The CuAAC reaction is a premier tool for this purpose due to its high specificity and biocompatibility, especially when using protective ligands. jenabioscience.comthermofisher.com

Metabolic glycan engineering is a powerful technique for studying glycans, which are complex carbohydrates involved in numerous cellular processes. whiterose.ac.ukrsc.org This method involves introducing a cell with a synthetic sugar modified with a chemical reporter group, such as an azide. rsc.orgresearchgate.net The cell's own machinery incorporates this unnatural sugar into its glycans. whiterose.ac.uk Subsequently, a probe molecule containing a bioorthogonal reaction partner, such as the alkyne in this compound, can be "clicked" onto the modified glycan. This allows for the visualization of glycans or the attachment of other functional molecules. rsc.org The 5-iodotriazoles formed from this compound are particularly useful as they offer a site for further modification, enabling dual-labeling strategies. researchgate.net This approach has been successfully used for labeling biomolecules like ribose and nucleosides. researchgate.net

The iodine atom on this compound and its triazole derivatives provides a direct handle for radiolabeling, a critical technology for diagnostic imaging techniques like Positron Emission Tomography (PET). The 5-iodo-1,2,3-triazole products are key intermediates for introducing radioisotopes.

There are two primary strategies:

Iodine Exchange : The stable iodine atom on the triazole ring can be exchanged for a radioactive isotope of iodine (e.g., ¹²³I) or fluorine (e.g., ¹⁸F). mdpi.com A simple and efficient method for fluorine-18 (B77423) labeling of 1,2,3-triazoles has been developed through an aqueous iodine–[¹⁸F]fluorine exchange reaction, which avoids the need for harsh, anhydrous conditions. mdpi.com

Stable Linker : The iodoethynyl group can be used to attach a radiolabel to a targeting molecule, such as a modified estrogen derivative for imaging estrogen receptor-positive breast tumors. The triazole ring serves as a highly stable linker, ensuring the radiolabel remains attached to the targeting vector in vivo. mdpi.com

| Application | Method | Compound/Intermediate |

| PET Imaging Probe Synthesis | Iodine–[¹⁸F]Fluorine Exchange | 5-Iodo-1,2,3-triazoles |

| Tumor Imaging Agents | Attachment of radiolabel via an iodoethynyl group | Iodoethynyl-substituted estranes |

| HSV1-tk Gene Expression Imaging | Pd(0)-catalyzed coupling and exchange reactions | Carbocyclic 2',3'-didehydro-2',3'-dideoxy-5-iodouridine |

Table 4: Examples of radiochemistry applications involving iodoalkynes and their triazole derivatives. mdpi.comebi.ac.uk

Supramolecular and Dendrimer Design

Modular Construction of Complex Molecular Entities

The modular construction of complex molecular architectures is a cornerstone of supramolecular chemistry and materials science. In this context, this compound and its derivatives have emerged as exceptionally versatile building blocks, or tectons. Their utility stems from a combination of structural rigidity, linearity, and the unique ability of the iodine atom on the sp-hybridized carbon to act as a potent halogen-bond (XB) donor. researchgate.netmdpi.com This C(sp)-I bond features a region of positive electrostatic potential, known as a σ-hole, which facilitates strong and directional non-covalent interactions with halogen-bond acceptors. researchgate.net These characteristics allow for the programmed assembly of intricate supramolecular structures and provide a foundational strategy analogous to the modular approaches used in dendrimer synthesis.

Research has demonstrated the power of using iodoethynyl functionalities to create advanced tecton-like entities from simpler core structures. A notable example involves the modification of rigid tetrahedral cores, such as tetraphenylmethane (B1200815) and 1,3,5,7-tetraphenyladamantane. mdpi.com By functionalizing these cores with iodoethynyl groups, new, larger tectons are created with enhanced capabilities for directing crystal packing and engineering porous materials. The synthesis is achieved through a one-pot desilylative iodination, directly converting trimethylsilyl-protected ethynyl (B1212043) groups into the desired iodoethynyl moieties. mdpi.com This modular transformation underscores the efficiency of this synthetic strategy.

| Precursor | Target Tecton | Reagents | Yield |

|---|---|---|---|

| Tetrakis(4-((trimethylsilyl)ethynyl)phenyl)methane | Tetrakis(4-(iodoethynyl)phenyl)methane (I4TEPM) | Silver(I) fluoride, N-iodosuccinimide | Not specified in source |

| Tetrakis(4-((trimethylsilyl)ethynyl)phenyl)adamantane | 1,3,5,7-Tetrakis(4-(iodoethynyl)phenyl)adamantane (I4TEPA) | Silver(I) fluoride, N-iodosuccinimide | 63% |

The true potential of these iodoethynyl-functionalized modules is realized in their ability to self-assemble into larger, ordered systems through non-covalent interactions. Halogen bonding is the primary driving force in these assemblies. Studies on co-crystals of 1,4-bisthis compound (p-BIB) with various tetraalkylammonium bromide salts have shown the formation of one-dimensional (1D) supramolecular polymers. rsc.org In these structures, the bromide anion acts as a bridge, connecting two p-BIB molecules through C−I···Br⁻···I−C halogen bonds. The geometry of the resulting polymer chain is highly dependent on the steric bulk of the cation, which modulates the I···Br⁻···I angle. rsc.org

| Bromide Salt | Cation | Resulting Supramolecular Structure | Intrachain Angle (I···Br⁻···I) |